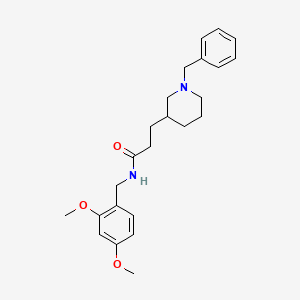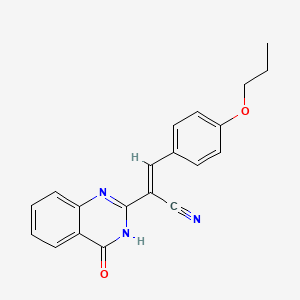![molecular formula C24H32N4O B5969415 2-cyclopentyl-N-[[2-(4-methylpiperazin-1-yl)pyridin-3-yl]methyl]-2-phenylacetamide](/img/structure/B5969415.png)
2-cyclopentyl-N-[[2-(4-methylpiperazin-1-yl)pyridin-3-yl]methyl]-2-phenylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-cyclopentyl-N-[[2-(4-methylpiperazin-1-yl)pyridin-3-yl]methyl]-2-phenylacetamide is a synthetic compound that has garnered interest in various fields of scientific research This compound is characterized by its complex molecular structure, which includes a cyclopentyl group, a piperazine ring, and a pyridine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclopentyl-N-[[2-(4-methylpiperazin-1-yl)pyridin-3-yl]methyl]-2-phenylacetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Piperazine Intermediate: The synthesis begins with the preparation of the 4-methylpiperazine intermediate. This can be achieved by reacting piperazine with methyl iodide under basic conditions.
Coupling with Pyridine Derivative: The next step involves coupling the piperazine intermediate with a pyridine derivative. This can be done using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to form the desired pyridine-piperazine linkage.
Introduction of the Cyclopentyl Group: The cyclopentyl group is introduced through a nucleophilic substitution reaction, where a cyclopentyl halide reacts with the pyridine-piperazine intermediate.
Final Coupling with Phenylacetamide: The final step involves coupling the intermediate with phenylacetamide using a peptide coupling reagent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
2-cyclopentyl-N-[[2-(4-methylpiperazin-1-yl)pyridin-3-yl]methyl]-2-phenylacetamide can undergo a variety of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and pyridine moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Aplicaciones Científicas De Investigación
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as a potential inhibitor of specific enzymes or receptors.
Biological Studies: It can be used in studies to understand its effects on various biological pathways and its potential as a therapeutic agent.
Chemical Biology: The compound can serve as a tool for probing the function of specific proteins or pathways in cells.
Industrial Applications: Its chemical properties may make it useful in the development of new materials or as a catalyst in certain industrial processes.
Mecanismo De Acción
The mechanism of action of 2-cyclopentyl-N-[[2-(4-methylpiperazin-1-yl)pyridin-3-yl]methyl]-2-phenylacetamide involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular signaling pathways and ultimately affect various biological processes.
Comparación Con Compuestos Similares
Similar Compounds
8-cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile: This compound is a potent inhibitor of cyclin-dependent kinase 4 (CDK4) and AMPK-related kinase 5 (ARK5).
Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives: These compounds have been evaluated for their anti-tubercular activity against Mycobacterium tuberculosis.
Uniqueness
2-cyclopentyl-N-[[2-(4-methylpiperazin-1-yl)pyridin-3-yl]methyl]-2-phenylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for a wide range of chemical modifications, making it a versatile compound for various applications in scientific research.
Propiedades
IUPAC Name |
2-cyclopentyl-N-[[2-(4-methylpiperazin-1-yl)pyridin-3-yl]methyl]-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N4O/c1-27-14-16-28(17-15-27)23-21(12-7-13-25-23)18-26-24(29)22(20-10-5-6-11-20)19-8-3-2-4-9-19/h2-4,7-9,12-13,20,22H,5-6,10-11,14-18H2,1H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POHOVTGVQCZHGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=CC=N2)CNC(=O)C(C3CCCC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-[(cycloheptylamino)methyl]-1-(4-fluorobenzyl)-3-hydroxy-2-piperidinone](/img/structure/B5969344.png)
![2-(2,5-dioxoimidazolidin-4-yl)-N-methyl-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B5969355.png)
![5-(4-methoxybenzylidene)-3-[3-(4-methyl-1-piperazinyl)-3-oxopropyl]-1,3-thiazolidine-2,4-dione](/img/structure/B5969375.png)
![N-methyl-5-{[2-(4-methyl-1,2,5-oxadiazol-3-yl)-1-pyrrolidinyl]methyl}-N-(2-phenylethyl)imidazo[2,1-b][1,3]thiazole-6-carboxamide](/img/structure/B5969380.png)
![6-AMINO-2-{[2-(4-TERT-BUTYLPHENOXY)ETHYL]SULFANYL}-1,4-DIHYDROPYRIMIDIN-4-ONE](/img/structure/B5969389.png)
![N-(3,5-dimethoxyphenyl)-3-[1-(isoquinolin-5-ylmethyl)piperidin-3-yl]propanamide](/img/structure/B5969397.png)

![3-[[(4,6-Dimethylpyrimidin-2-yl)methylamino]methyl]-1-[(2-fluorophenyl)methyl]-3-hydroxypiperidin-2-one](/img/structure/B5969404.png)
![N-{[1-(9H-fluoren-2-ylmethyl)-3-piperidinyl]methyl}-5-methyl-3-isoxazolecarboxamide](/img/structure/B5969408.png)
![Methyl 2-[[6-(5,6-dihydroxy-4-oxo-2-phenylchromen-7-yl)oxy-3,4,5-trihydroxyoxane-2-carbonyl]amino]-3-methylpentanoate](/img/structure/B5969411.png)
![N-[(Z)-AMINO[(4,6-DIMETHYLQUINAZOLIN-2-YL)AMINO]METHYLIDENE]-2-(METHYLAMINO)BENZAMIDE](/img/structure/B5969423.png)
![1-(1-{1-[3-(methylthio)benzyl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)-2-propanol trifluoroacetate (salt)](/img/structure/B5969428.png)
![N-[4-[[(2-chlorobenzoyl)amino]sulfamoyl]phenyl]acetamide](/img/structure/B5969442.png)

